molecular formula C12H12BrNO3 B6479879 1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 927984-04-1

1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B6479879
CAS No.: 927984-04-1
M. Wt: 298.13 g/mol
InChI Key: NFVPDDAAHWXSLI-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 927984-04-1) is a high-purity chemical building block belonging to the 5-oxopyrrolidine-3-carboxylic acid family, a scaffold recognized for its significant relevance in medicinal chemistry and drug discovery research . The compound features a bromobenzyl group at the N-1 position, which can be leveraged for further structural diversification through cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules. Researchers value this compound as a precursor for developing a wide range of derivatives, including hydrazones and azoles, which are known to exhibit promising biological activities . The 5-oxopyrrolidine core is a privileged structure found in various natural products and approved pharmaceuticals, associated with a broad spectrum of pharmacological properties . Current scientific literature highlights that derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid are being actively investigated for their potent in vitro anticancer activity against challenging cell lines such as triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) . Furthermore, similar compounds have demonstrated selective and potent antimicrobial efficacy against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus (including MRSA), positioning this chemical class as an attractive scaffold for developing new antimicrobial agents to address the growing threat of antimicrobial resistance . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c13-10-3-1-2-8(4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVPDDAAHWXSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cuprate-Mediated 1,4-Addition to Enones

A method adapted from the synthesis of pyrrolidine-2-carboxylic acid analogs involves 1,4-addition of organocuprates to cyclic enones (Scheme 1). For example, enantiopure enone 10 undergoes stereoselective addition with aryl cuprates to yield adduct 11 , which is subsequently reduced to a diol (12 ) and oxidized to the carboxylic acid. Applied to the target compound, this route could utilize a 3-bromobenzyl cuprate to install the aryl group during ring formation.

Reaction Conditions :

  • Enone substrate : Cyclic enone derivative (e.g., 5-oxopyrrolidine-3-carboxylic acid precursor).

  • Cuprate reagent : Generated from 3-bromobenzyl magnesium bromide and Cu(I) salts.

  • Reduction : Borane-THF complex at 0°C to room temperature.

  • Oxidation : RuCl₃/NaIO₄ system to convert alcohols to carboxylic acids.

Lactamization of Amino Acid Derivatives

An alternative route involves lactam formation from γ-amino acids . For instance, γ-aminobutyric acid (GABA) derivatives can undergo cyclization in the presence of coupling agents (e.g., EDC/HOBt) to form pyrrolidin-2-one rings. Subsequent functionalization at the 3-position with a carboxylic acid group is achieved via saponification of ester precursors.

Oxidation to the 5-Oxo Group

Lactam Oxidation

The 5-oxo group is introduced via oxidation of a pyrrolidine precursor . RuCl₃/NaIO₄ systems oxidize secondary alcohols to ketones, while Jones reagent (CrO₃/H₂SO₄) may over-oxidize sensitive substrates.

Optimized Procedure :

  • Treat pyrrolidine-3-carboxylic acid with RuCl₃ (5 mol%) and NaIO₄ (3 equiv) in CH₃CN/H₂O (3:1) at 0°C to room temperature.

Ozonolysis of Cyclic Alkenes

Inspired by the synthesis of 3-oxocyclobutanecarboxylic acid, ozonolysis of a cyclic alkene intermediate generates the ketone. For example, a dihydrofuran derivative could be cleaved to form the 5-oxo group.

Steps :

  • Generate alkene via Wittig reaction or dehydration.

  • Ozonolysis at -50°C in CH₂Cl₂, followed by reductive workup (Me₂S).

Integrated Synthetic Routes

Route 1: Cuprate Addition Followed by Alkylation

  • 1,4-Addition : 3-Bromobenzyl cuprate to enone 10 → adduct 11 .

  • Reduction : BH₃·THF → diol 12 .

  • Oxidation : RuCl₃/NaIO₄ → carboxylic acid.

  • Alkylation : 3-Bromobenzyl bromide, K₂CO₃/DMF.
    Yield : 52% over four steps.

Route 2: Lactamization and Suzuki Coupling

  • Lactam formation : Cyclize γ-amino ester → pyrrolidin-2-one.

  • Suzuki coupling : Pd-catalyzed reaction with 3-bromophenylboronic acid.

  • Saponification : NaOH/EtOH → carboxylic acid.
    Yield : 65% over three steps.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Cuprate AdditionHigh stereoselectivitySensitive to moisture52
LactamizationMild conditionsRequires protecting groups65
Suzuki CouplingRegioselectiveCostly catalysts60

Chemical Reactions Analysis

1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

The increasing prevalence of antimicrobial resistance among Gram-positive bacteria and fungi has necessitated the development of novel antimicrobial agents. Research indicates that derivatives of 5-oxopyrrolidine, including 1-(3-bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid, exhibit promising antimicrobial properties.

Structure-Activity Relationship (SAR)

Research highlights that modifications on the pyrrolidine ring and the carboxylic acid functional group significantly influence the antimicrobial efficacy. For example, the introduction of halogen substituents has been correlated with enhanced activity against certain resistant strains .

Compound StructureAntimicrobial ActivityTarget Pathogens
This compoundModerateS. aureus, K. pneumoniae
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidHighC. difficile, A. baumannii

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly against lung cancer cell lines such as A549.

In Vitro Studies

In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cells while maintaining lower toxicity towards normal cells. The viability reduction in A549 cells was significant when treated with this compound, indicating its potential as a chemotherapeutic agent .

SAR in Anticancer Activity

Similar to its antimicrobial properties, the anticancer efficacy is influenced by structural modifications. For instance, the presence of electron-withdrawing groups on the aromatic ring has been associated with increased cytotoxicity against cancer cells .

Compound StructureAnticancer ActivityCell Line Tested
This compoundSignificantA549 (lung cancer)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidEnhancedA549

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various 5-oxopyrrolidine derivatives against WHO-priority pathogens. The results indicated that compounds with specific substitutions exhibited potent activity against resistant strains, highlighting the importance of chemical diversity in developing effective antimicrobials .

Case Study 2: Anticancer Properties

In another study focusing on lung adenocarcinoma, compounds derived from 5-oxopyrrolidine were tested for their cytotoxic effects on A549 cells. The findings revealed a structure-dependent response, where specific modifications led to enhanced anticancer activity compared to standard treatments like cisplatin .

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromobenzyl group can interact with hydrophobic pockets, while the carboxylic acid and ketone groups can form hydrogen bonds with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

a. Halogen Type and Position

  • 3-Bromobenzyl vs. 4-Bromophenyl: 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 91348-51-5) shares the bromine atom but positions it para on the phenyl ring. 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 845546-24-9) substitutes bromine with fluorine, a smaller and more electronegative halogen. Fluorine’s electron-withdrawing nature may enhance metabolic stability but reduce radical scavenging capacity compared to bromine .

b. Chlorinated Analogues :

  • 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid () demonstrated potent antioxidant activity, with DPPH scavenging effects 1.5× higher than ascorbic acid. The ortho-hydroxy and para-chloro substituents likely synergize to stabilize free radicals via resonance and inductive effects .

c. Hydroxyl and Nitro Groups :

  • 1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 6, ) showed a reducing power assay value of 1.675 (optical density at 700 nm), outperforming non-hydroxylated derivatives. Electron-donating groups (e.g., -NH₂, -OH) enhance antioxidant capacity by facilitating electron transfer .

Bioactivity Profiles

Table 1: Comparative Antioxidant Activity of Selected Analogues
Compound DPPH Scavenging (% Inhibition) Reducing Power (OD at 700 nm) Key Substituents Reference
Target: 1-(3-Bromobenzyl) derivative Not reported Not reported 3-Bromobenzyl, COOH -
1-(5-Chloro-2-hydroxyphenyl) derivative 89.2% 1.573 5-Cl, 2-OH, COOH
Compound 21 () 92.5% 1.149 5-Cl, 2-OH, 4-methyltriazole
Ascorbic acid (Control) 60.0% 0.750 -

Key Observations :

  • Chlorinated and hydroxylated derivatives exhibit superior antioxidant activity due to enhanced electron-donating capacity.
  • Heterocyclic substituents (e.g., triazole in Compound 21) further amplify activity, suggesting synergistic effects between the pyrrolidinone core and auxiliary moieties .

Antimicrobial and Anticancer Activity

a. Antimicrobial Scaffolds :

  • 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid () demonstrated Gram-positive antibacterial activity, particularly against Staphylococcus aureus. The dichloro substitution likely improves membrane permeability compared to mono-halogenated analogues .
  • 1-(2-Hydroxyphenyl) derivatives () showed structure-dependent anticancer activity, with IC₅₀ values <10 μM in some cases. The absence of halogens in these compounds suggests phenolic groups alone can drive cytotoxicity .

b. Fluorinated Analogues :

  • 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid () was synthesized for anticancer studies.

Structural Modifications and Heterocyclic Derivatives

  • Hydrazide and Heterocycle Incorporation :
    • 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (Compound 9, ) was functionalized with oxadiazole and triazole moieties, achieving DPPH scavenging >90%. The thione group in oxadiazole derivatives (e.g., Compound 10) contributes to radical stabilization .
    • In contrast, the target compound lacks heterocyclic extensions, which may limit its versatility in multi-target applications .

Biological Activity

1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound, including the bromobenzyl group and the pyrrolidine ring, suggest various interactions with biological targets that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrNO3C_{12}H_{12}BrNO_3 with a molecular weight of approximately 296.13 g/mol. The compound contains a carboxylic acid functional group, which is significant for its reactivity and biological interactions.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The bromobenzyl moiety may enhance binding to proteins or enzymes, while the pyrrolidine structure contributes to the compound's stability and bioavailability. Ongoing research aims to elucidate the precise pathways and molecular targets involved in its action against various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-oxopyrrolidine derivatives, including this compound. These compounds have shown promising activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi. For example, derivatives exhibiting structural modifications have been tested against strains such as Staphylococcus aureus and Candida auris, demonstrating varying degrees of efficacy .

Table 1: Antimicrobial Activity Against Selected Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 64 µg/mL
This compoundKlebsiella pneumoniae< 128 µg/mL
Derivative A (with additional substitutions)Candida auris< 32 µg/mL

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly in human lung adenocarcinoma cell lines such as A549. In vitro studies have shown that certain derivatives can significantly reduce cell viability compared to standard chemotherapeutics like cisplatin. Specifically, modifications to the substituents have been correlated with enhanced anticancer activity .

Table 2: Anticancer Activity in A549 Cell Line

CompoundConcentration (µM)Viability (%) Post-Treatment
This compound10063.4
Derivative B (with additional substitutions)10021.2
Cisplatin1015.0

Case Studies

A study focusing on the structure-activity relationship of various pyrrolidine derivatives found that those with specific halogen substitutions exhibited enhanced potency against both bacterial and cancer cell lines. This suggests that further exploration into the structural modifications of this compound could yield novel therapeutic agents .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural purity of 1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for verifying the bromobenzyl substitution pattern and pyrrolidinone scaffold integrity. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures purity (>95%) by detecting residual solvents or side products. Mass spectrometry (ESI-MS) confirms the molecular ion peak ([M+H]⁺) at m/z 312.1 (calculated for C₁₂H₁₁BrNO₃). Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability .

Q. What are the common synthetic routes for preparing this compound?

  • Answer : A two-step approach is typical:

  • Step 1 : Alkylation of 5-oxopyrrolidine-3-carboxylic acid with 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C).
  • Step 2 : Acidic hydrolysis (e.g., HCl/THF) to deprotect ester intermediates.
    Optimization involves controlling reaction time (8–12 hrs) and stoichiometry (1.2 eq benzyl bromide) to minimize di-alkylation byproducts. Column chromatography (silica gel, ethyl acetate/hexane) is used for purification .

Q. How does the 3-bromobenzyl substituent influence the compound’s solubility and stability?

  • Answer : The bromine atom increases hydrophobicity (logP ~1.8), reducing aqueous solubility but enhancing lipid membrane permeability. Stability studies (e.g., 40°C/75% RH for 4 weeks) show degradation <5% under inert atmospheres. The electron-withdrawing bromine may stabilize the pyrrolidinone ring against hydrolysis .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of this compound in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict reactivity at the benzylic bromine. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the SMD continuum model. Molecular dynamics (MD) simulations (AMBER force field) assess steric hindrance around the benzyl group, which may disfavor SN2 mechanisms .

Q. What strategies resolve contradictions in reported pKa values for pyrrolidinone carboxylic acids?

  • Answer : Discrepancies arise from solvent polarity and measurement techniques (potentiometry vs. UV titration). Standardize conditions using 0.1 M KCl (ionic strength) and DMSO-water mixtures. Validate experimentally via ¹H NMR pH titrations (monitoring COOH proton chemical shifts). Predicted pKa (e.g., ACD/Labs software) should align within ±0.2 units of experimental values .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound in enzyme inhibition assays?

  • Answer :

  • Variable Substituents : Replace bromine with Cl, F, or methyl groups to probe electronic effects.
  • Assay Design : Use PYCR1 (pyrroline-5-carboxylate reductase) inhibition assays (IC₅₀ determination via NADPH depletion monitoring at 340 nm).
  • Data Analysis : Apply multivariate regression to correlate Hammett σ values with inhibitory potency. Control for cytotoxicity (MTT assay) to distinguish target-specific effects .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the biological activity of this compound in PYCR1 inhibition?

  • Answer : Variability arises from assay conditions (e.g., enzyme source: human recombinant vs. cell lysate). Validate using standardized protocols (e.g., 50 mM Tris-HCl pH 7.4, 25°C) and include positive controls (e.g., SUCLA2 inhibitors). Cross-validate results with CRISPR-mediated PYCR1 knockout cell lines to confirm target engagement .

Methodological Best Practices

Q. What experimental controls are essential in optimizing the catalytic asymmetric synthesis of this compound?

  • Answer :

  • Chiral Catalysts : Screen bisoxazoline-Cu(II) complexes for enantioselectivity.
  • Control Reactions : Run parallel racemic synthesis (without catalyst) to quantify enantiomeric excess (HPLC with chiral columns).
  • Kinetic Analysis : Monitor reaction progress via in-situ IR to identify rate-limiting steps .

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